BAY 11-7082

Catalog No.
S520482
CAS No.
19542-67-7
M.F
C10H9NO2S
M. Wt
207.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BAY 11-7082

CAS Number

19542-67-7

Product Name

BAY 11-7082

IUPAC Name

(E)-3-(4-methylphenyl)sulfonylprop-2-enenitrile

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

InChI

InChI=1S/C10H9NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,1H3/b8-2+

InChI Key

DOEWDSDBFRHVAP-KRXBUXKQSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

3-(4-methylphenylsulfonyl)-2-propenenitrile, BAY 11-7082, BAY-11-7082, BAY-117082, BAY11 compound, BAY11-7082, BAY117082

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=CC#N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C=C/C#N

The exact mass of the compound (E)-3-Tosylacrylonitrile is 207.0354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of nitrile in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BAY 11-7082 (CAS: 19542-67-7) is a synthetic, irreversible inhibitor classically characterized by its ability to block TNFα-induced IκBα phosphorylation (NF-κB pathway) via covalent modification of reactive cysteines. Beyond its primary role as an IKK inhibitor, it is highly valued in pharmacological procurement as a direct alkylating inhibitor of the NLRP3 inflammasome and a potent covalent modifier of E1 and E2 ubiquitin-conjugating enzymes (such as Ubc13 and UbcH7). Supplied as a crystalline solid, it requires strict handling protocols—specifically dissolution in DMSO or DMF prior to aqueous dilution—to maintain its active Michael acceptor moiety. Its broad-spectrum, multi-pathway suppression profile makes it a foundational benchmark reagent for inflammation, apoptosis, and ubiquitin-proteasome system (UPS) research .

Substituting BAY 11-7082 with highly selective in-class inhibitors fundamentally alters assay outcomes due to its unique polypharmacology. For example, replacing it with the potent NLRP3 inhibitor MCC950 eliminates the suppression of the NF-κB-dependent 'priming' phase, as MCC950 strictly targets NLRP3 activation without affecting upstream transcription. Similarly, while its structural analog BAY 11-7085 shares a similar IC50 for IκBα phosphorylation, BAY 11-7082 has been far more extensively validated as a covalent modifier of E1 (Ube1) and E2 ubiquitin enzymes. Using a generic or purely selective inhibitor in assays requiring simultaneous blockade of inflammatory transcription, inflammasome assembly, and ubiquitin thioester transfer will result in incomplete pathway suppression and irreproducible phenotypic data [1].

Dual-Stage Inflammasome Suppression vs. Selective Inhibitors

In macrophage models of inflammation, selective inhibitors like MCC950 potently block NLRP3 complex assembly but fail to inhibit the upstream NF-κB-mediated transcription of pro-IL-1β (the priming phase). BAY 11-7082, at concentrations of 10–15 μM, uniquely inhibits both the NF-κB priming step and directly alkylates the NLRP3 ATPase domain, providing a dual-stage blockade of the inflammatory cascade [1].

Evidence DimensionInflammasome pathway suppression scope
Target Compound DataBAY 11-7082 (Inhibits both NF-κB priming and NLRP3 activation at ~10 μM)
Comparator Or BaselineMCC950 (Inhibits only NLRP3 activation, IC50 ~7 nM, zero effect on priming)
Quantified DifferenceBAY 11-7082 provides broader pathway coverage (priming + activation) despite lower absolute potency.
ConditionsLPS-primed BMDMs (Bone Marrow-Derived Macrophages) stimulated with ATP/nigericin

Procurement should prioritize BAY 11-7082 when the experimental design requires complete shutdown of the IL-1β production pipeline rather than isolated downstream complex inhibition.

Superior E1 Ubiquitin Enzyme Inhibition vs. Dedicated E1 Inhibitors

BAY 11-7082 functions as a potent covalent modifier of ubiquitin-conjugating enzymes via Michael addition to reactive cysteines. In fluorescent confocal on-bead assays, BAY 11-7082 inhibited Ube1 (E1 enzyme) with an IC50 of < 1 μM. Notably, its overall inhibitory effect on the downstream E6AP ubiquitination cascade was strictly quantified to be stronger than that of PYR-41, a widely used, dedicated E1 inhibitor [1].

Evidence DimensionUbe1 inhibition and cascade suppression
Target Compound DataBAY 11-7082 (Ube1 IC50 < 1 μM)
Comparator Or BaselinePYR-41 (Standard E1 inhibitor baseline)
Quantified DifferenceBAY 11-7082 demonstrated a stronger overall suppression of E6AP ubiquitination than the dedicated E1 inhibitor PYR-41.
ConditionsMulti-step UPS-CONA assay (Ube1-Ube2L3-E6AP cascade)

Justifies the selection of BAY 11-7082 as a highly efficient, broad-spectrum UPS inhibitor capable of outperforming specialized E1 inhibitors in complex cascade assays.

Solubility Limits and Aqueous Degradation Constraints

The processability of BAY 11-7082 is heavily dependent on solvent selection. It achieves high solubility in organic solvents (up to 25 mg/mL in DMSO or DMF). However, when diluted into aqueous buffers (e.g., a 1:3 DMF:PBS ratio), maximum solubility drops to approximately 0.25 mg/mL. Furthermore, the active Michael acceptor is susceptible to hydrolysis; aqueous solutions degrade rapidly and must be discarded within 24 hours to prevent assay failure .

Evidence DimensionMaximum solubility and solution half-life
Target Compound DataBAY 11-7082 (25 mg/mL in DMSO; <24 hour stability in aqueous buffer)
Comparator Or BaselineStandard stable biochemicals (indefinite aqueous stability)
Quantified Difference100-fold reduction in solubility upon aqueous dilution, with a strict 24-hour usability window.
ConditionsStock preparation in DMSO/DMF vs. working dilution in PBS (pH 7.2)

Procurement and lab managers must ensure DMSO/DMF availability and enforce fresh-daily preparation protocols to avoid costly false negatives in cellular assays.

IκBα Phosphorylation Inhibition Benchmark

BAY 11-7082 irreversibly inhibits TNFα-induced IκBα phosphorylation with an established IC50 of 10 μM. While its structural analog BAY 11-7085 exhibits the exact same IC50 (10 μM) for this specific target, BAY 11-7082 is overwhelmingly preferred in literature as the benchmark standard due to its well-characterized secondary effects on the ubiquitin-proteasome system and inflammasome, making it a more versatile procurement choice for broad inflammatory profiling .

Evidence DimensionTNFα-induced IκBα phosphorylation IC50
Target Compound DataBAY 11-7082 (IC50 = 10 μM)
Comparator Or BaselineBAY 11-7085 (IC50 = 10 μM)
Quantified DifferenceEquivalent primary potency, but BAY 11-7082 offers broader, better-documented polypharmacology.
ConditionsTNFα-stimulated tumor cells / HUVEC models

Buyers choosing between the two analogs should select BAY 11-7082 to maximize assay versatility and ensure direct comparability with the largest volume of published benchmark data.

Dual-Target Inflammasome and NF-κB Profiling

Because BAY 11-7082 inhibits both the NF-κB-driven priming phase and the direct assembly of the NLRP3 inflammasome, it is the optimal positive control for assays evaluating broad-spectrum anti-inflammatory drug candidates. It is specifically deployed in macrophage models (e.g., BMDMs) where complete suppression of IL-1β release is required, a feat unachievable by highly selective downstream inhibitors like MCC950[1].

Ubiquitin-Proteasome System (UPS) Cascade Disruption

BAY 11-7082 is utilized as a potent covalent modifier of reactive cysteines in E1 (Ube1) and E2 (Ubc13, UbcH7) enzymes. It is heavily procured for in vitro ubiquitination assays and fluorescent confocal on-bead assays to halt thioester transfer, effectively blocking the formation of Lys63-linked and linear polyubiquitin chains by E3 ligases like LUBAC [2].

Constitutive NF-κB Apoptosis Induction in Oncology Models

In cancer research, particularly involving HTLV-I-infected T-cell lines or gastric cancer cells, BAY 11-7082 is applied to force apoptosis and S-phase arrest. Its irreversible inhibition of IKK prevents the nuclear translocation of NF-κB, stripping tumor cells of a critical survival and proliferation pathway .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

207.03539970 Da

Monoisotopic Mass

207.03539970 Da

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4Y5G2A4F6O

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

Bay_11-7082

Dates

Last modified: 08-15-2023
1: Kolati SR, Kasala ER, Bodduluru LN, Mahareddy JR, Uppulapu SK, Gogoi R, Barua CC, Lahkar M. BAY 11-7082 ameliorates diabetic nephropathy by attenuating hyperglycemia-mediated oxidative stress and renal inflammation via NF-κB pathway. Environ Toxicol Pharmacol. 2015 Mar;39(2):690-9. doi: 10.1016/j.etap.2015.01.019. Epub 2015 Feb 7. PubMed PMID: 25704036.
2: Chen L, Ruan Y, Wang X, Min L, Shen Z, Sun Y, Qin X. BAY 11-7082, a nuclear factor-κB inhibitor, induces apoptosis and S phase arrest in gastric cancer cells. J Gastroenterol. 2014 May;49(5):864-74. doi: 10.1007/s00535-013-0848-4. Epub 2013 Jul 12. PubMed PMID: 23846545.
3: Krishnan N, Bencze G, Cohen P, Tonks NK. The anti-inflammatory compound BAY-11-7082 is a potent inhibitor of protein tyrosine phosphatases. FEBS J. 2013 Jun;280(12):2830-41. doi: 10.1111/febs.12283. Epub 2013 May 9. PubMed PMID: 23578302; PubMed Central PMCID: PMC3712534.
4: Rauert-Wunderlich H, Siegmund D, Maier E, Giner T, Bargou RC, Wajant H, Stühmer T. The IKK inhibitor Bay 11-7082 induces cell death independent from inhibition of activation of NFκB transcription factors. PLoS One. 2013;8(3):e59292. doi: 10.1371/journal.pone.0059292. Epub 2013 Mar 20. PubMed PMID: 23527154; PubMed Central PMCID: PMC3603909.
5: Strickson S, Campbell DG, Emmerich CH, Knebel A, Plater L, Ritorto MS, Shpiro N, Cohen P. The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system. Biochem J. 2013 May 1;451(3):427-37. doi: 10.1042/BJ20121651. PubMed PMID: 23441730; PubMed Central PMCID: PMC3685219.
6: Lee J, Rhee MH, Kim E, Cho JY. BAY 11-7082 is a broad-spectrum inhibitor with anti-inflammatory activity against multiple targets. Mediators Inflamm. 2012;2012:416036. doi: 10.1155/2012/416036. Epub 2012 Jun 15. PubMed PMID: 22745523; PubMed Central PMCID: PMC3382285.
7: Catalán U, Fernández-Castillejo S, Pons L, Heras M, Aragonés G, Anglès N, Morelló JR, Solà R. Alpha-tocopherol and BAY 11-7082 reduce vascular cell adhesion molecule in human aortic endothelial cells. J Vasc Res. 2012;49(4):319-28. doi: 10.1159/000337466. Epub 2012 May 9. PubMed PMID: 22572606.
8: Kumar A, Negi G, Sharma SS. Suppression of NF-κB and NF-κB regulated oxidative stress and neuroinflammation by BAY 11-7082 (IκB phosphorylation inhibitor) in experimental diabetic neuropathy. Biochimie. 2012 May;94(5):1158-65. doi: 10.1016/j.biochi.2012.01.023. Epub 2012 Feb 7. PubMed PMID: 22342224.
9: Ghashghaeinia M, Toulany M, Saki M, Bobbala D, Fehrenbacher B, Rupec R, Rodemann HP, Ghoreschi K, Röcken M, Schaller M, Lang F, Wieder T. The NFĸB pathway inhibitors Bay 11-7082 and parthenolide induce programmed cell death in anucleated Erythrocytes. Cell Physiol Biochem. 2011;27(1):45-54. doi: 10.1159/000325204. Epub 2011 Feb 11. PubMed PMID: 21325821.
10: Gruchlik A, Chodurek E, Zajdel A, Wilczok A, Weglarz L, Dzierzewicz Z. Influence of troglitazone, sodium butyrate, 5-aminosalicylic acid and BAY 11-7082 on the chemokine ENA-78/CXCL5 secretion in the intestinal subepithelial myofibroblasts. Acta Pol Pharm. 2010 Nov-Dec;67(6):690-5. PubMed PMID: 21229889.
11: Kim YS, Kim JS, Kwon JS, Jeong MH, Cho JG, Park JC, Kang JC, Ahn Y. BAY 11-7082, a nuclear factor-κB inhibitor, reduces inflammation and apoptosis in a rat cardiac ischemia-reperfusion injury model. Int Heart J. 2010;51(5):348-53. PubMed PMID: 20966608.
12: Miyamoto R, Ito T, Nomura S, Amakawa R, Amuro H, Katashiba Y, Ogata M, Murakami N, Shimamoto K, Yamazaki C, Hoshino K, Kaisho T, Fukuhara S. Inhibitor of IkappaB kinase activity, BAY 11-7082, interferes with interferon regulatory factor 7 nuclear translocation and type I interferon production by plasmacytoid dendritic cells. Arthritis Res Ther. 2010;12(3):R87. doi: 10.1186/ar3014. Epub 2010 May 14. PubMed PMID: 20470398; PubMed Central PMCID: PMC2911871.
13: Juliana C, Fernandes-Alnemri T, Wu J, Datta P, Solorzano L, Yu JW, Meng R, Quong AA, Latz E, Scott CP, Alnemri ES. Anti-inflammatory compounds parthenolide and Bay 11-7082 are direct inhibitors of the inflammasome. J Biol Chem. 2010 Mar 26;285(13):9792-802. doi: 10.1074/jbc.M109.082305. Epub 2010 Jan 21. PubMed PMID: 20093358; PubMed Central PMCID: PMC2843228.
14: Meng X, Martinez MA, Raymond-Stintz MA, Winter SS, Wilson BS. IKK inhibitor bay 11-7082 induces necroptotic cell death in precursor-B acute lymphoblastic leukaemic blasts. Br J Haematol. 2010 Feb;148(3):487-90. doi: 10.1111/j.1365-2141.2009.07988.x. Epub 2009 Dec 1. PubMed PMID: 19958360.
15: Lee HS, Kim SD, Lee WM, Endale M, Kamruzzaman SM, Oh WJ, Cho JY, Kim SK, Cho HJ, Park HJ, Rhee MH. A noble function of BAY 11-7082: Inhibition of platelet aggregation mediated by an elevated cAMP-induced VASP, and decreased ERK2/JNK1 phosphorylations. Eur J Pharmacol. 2010 Feb 10;627(1-3):85-91. doi: 10.1016/j.ejphar.2009.11.005. Epub 2009 Nov 10. PubMed PMID: 19913011.
16: White DE, Burchill SA. BAY 11-7082 induces cell death through NF-kappaB-independent mechanisms in the Ewing's sarcoma family of tumours. Cancer Lett. 2008 Sep 18;268(2):212-24. doi: 10.1016/j.canlet.2008.03.045. Epub 2008 May 8. PubMed PMID: 18471963.
17: Wang L, Liu LB, Li L, Zou P. [Enhancement of Fas-mediated apoptosis in leukemic cell line HL-60 by Bay 11 - 7082]. Zhongguo Shi Yan Xue Ye Xue Za Zhi. 2007 Oct;15(5):941-5. Chinese. PubMed PMID: 17956666.
18: Hewavitharana AK, Hyde C, Thomas R, Shaw PN. Shortcomings of protein removal prior to high performance liquid chromatographic analysis-A case study using method development for BAY 11-7082. J Chromatogr B Analyt Technol Biomed Life Sci. 2006 Apr 13;834(1-2):93-7. Epub 2006 Mar 10. PubMed PMID: 16530027.
19: Hansson A, Marín YE, Suh J, Rabson AB, Chen S, Huberman E, Chang RL, Conney AH, Zheng X. Enhancement of TPA-induced growth inhibition and apoptosis in myeloid leukemia cells by BAY 11-7082, an NF-kappaB inhibitor. Int J Oncol. 2005 Oct;27(4):941-8. PubMed PMID: 16142309.
20: García MG, Alaniz L, Lopes EC, Blanco G, Hajos SE, Alvarez E. Inhibition of NF-kappaB activity by BAY 11-7082 increases apoptosis in multidrug resistant leukemic T-cell lines. Leuk Res. 2005 Dec;29(12):1425-34. Epub 2005 Jun 27. PubMed PMID: 15982733.

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